Molecular Spacer Length Comparison: Bromo-PEG2-phosphonic Acid vs. Extended PEG-Phosphonate Analogs
The PEG2 spacer in Bromo-PEG2-phosphonic acid comprises two ethylene glycol repeating units, providing an extended molecular length of approximately 8.8 Å and a molecular weight of 277.05 g/mol [1]. This contrasts with Bromo-PEG3-phosphonic acid (C8H18BrO6P, MW 321.10 g/mol, extended length approximately 11.0 Å) and Bromo-PEG5-phosphonic acid (extended length approximately 17.6 Å) . Systematic SAR studies in PROTAC development have demonstrated that linker length variations as small as one ethylene glycol unit can alter ternary complex formation efficiency by 2- to 10-fold and affect target protein degradation DC50 values by over an order of magnitude [2].
| Evidence Dimension | Spacer length (extended chain) and molecular weight |
|---|---|
| Target Compound Data | MW 277.05 g/mol; PEG2 units (2 ethylene glycol repeats); extended length approximately 8.8 Å |
| Comparator Or Baseline | Bromo-PEG3-phosphonic acid: MW 321.10 g/mol; PEG3 units; extended length approximately 11.0 Å; Bromo-PEG5-phosphonic acid: PEG5 units; extended length approximately 17.6 Å |
| Quantified Difference | One fewer ethylene glycol unit than PEG3 analog (Δ length approximately 2.2 Å); three fewer units than PEG5 analog (Δ length approximately 8.8 Å) |
| Conditions | Molecular modeling and linker length analysis based on chemical structure |
Why This Matters
Spacer length is a critical optimization parameter in PROTAC design; procurement of the incorrect PEG variant introduces spacer length that has not been empirically validated for the specific target protein–E3 ligase pair.
- [1] InvivoChem. Bromo-PEG2-phosphonic acid physicochemical properties. View Source
- [2] Bondeson DP, et al. Lessons in PROTAC design from targeted protein degradation. Cell Chem Biol. 2021;28(1):102-114. View Source
